Pyrazino[2,3-c]quinolin-5-amine
CAS No.:
Cat. No.: VC14043386
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazino[2,3-c]quinolin-5-amine -](/images/structure/VC14043386.png)
Specification
Molecular Formula | C11H8N4 |
---|---|
Molecular Weight | 196.21 g/mol |
IUPAC Name | pyrazino[2,3-c]quinolin-5-amine |
Standard InChI | InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15) |
Standard InChI Key | OZQDEDANCMGFNC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N |
Introduction
Chemical Identity and Structural Properties
Pyrazino[2,3-c]quinolin-5-amine belongs to the class of fused polycyclic aromatic compounds, featuring a quinoline core fused with a pyrazine ring at the 2,3-position. Its molecular formula is C₁₁H₈N₄, with a molecular weight of 196.21 g/mol. The IUPAC name, pyrazino[2,3-c]quinolin-5-amine, reflects the amine substituent at the 5-position of the quinoline moiety. Key spectral data, including NMR and mass spectrometry, have been critical in confirming its structure. For instance, -NMR studies of analogous pyrazinoquinoline derivatives reveal distinct nitrogen chemical shifts indicative of the pyrazine ring’s electronic environment .
Molecular Geometry and Electronic Features
The compound’s planar structure arises from the conjugation of the π-electron systems in the quinoline and pyrazine rings. X-ray crystallography of related derivatives, such as tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, demonstrates a nearly coplanar arrangement between the pyrazine and quinoline rings, with bond lengths consistent with aromatic delocalization . The amine group at position 5 participates in hydrogen bonding, influencing both solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties of Pyrazino[2,3-c]quinolin-5-amine
Property | Value |
---|---|
Molecular Formula | C₁₁H₈N₄ |
Molecular Weight | 196.21 g/mol |
IUPAC Name | pyrazino[2,3-c]quinolin-5-amine |
Canonical SMILES | C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
One-Pot Fusion Reactions
A notable route to fused pyrazinoquinoline derivatives involves the condensation of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds under microwave irradiation. For example, Douka and Litinas synthesized 5H-chromeno[3,4-b]pyrazin-5-one derivatives using n-pentanol as a solvent and triphenylphosphine (PPh₃) as a catalyst, achieving yields up to 84% . While this method targets chromeno-pyrazinones, the reaction conditions—high-temperature microwave-assisted heating (170°C) and protic solvents—are transferable to pyrazino[2,3-c]quinolin-5-amine synthesis.
Rearrangement Pathways
Unexpected molecular rearrangements have been observed during the functionalization of pyrazinoquinoline precursors. Treatment of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid (HNCO) yields hydantoin derivatives via a proposed -acyl shift mechanism . This rearrangement underscores the reactivity of the pyrazine ring’s nitrogen atoms and their susceptibility to nucleophilic attack.
Scheme 1: Proposed Mechanism for Hydantoin Formation
-
Nucleophilic addition of HNCO to the pyrazine ring.
2. -Acyl shift leading to ring contraction. -
Cyclization to form a hydantoin core.
Structural Elucidation Techniques
Multinuclear NMR Spectroscopy
-, -, and -NMR spectroscopy are indispensable for characterizing pyrazino[2,3-c]quinolin-5-amine derivatives. In one study, the -NMR spectrum of a related compound exhibited signals at δ = −280 ppm (pyrazine N-1) and δ = −320 ppm (quinoline N-4), confirming the electronic environment of the nitrogen atoms . HMBC correlations further validated the connectivity between the pyrazine and quinoline rings.
X-Ray Crystallography
Single-crystal X-ray diffraction (scXRD) of 4-alkylidene-1’H-spiro[imidazolidine-5,3’-indole]-2,2’-diones, a rearrangement product, revealed a dihedral angle of 8.5° between the imidazolidine and indole rings, highlighting minimal steric hindrance in the fused system . Such data inform computational modeling of pyrazinoquinoline derivatives.
Compound | Target | IC₅₀ (μM) | Apoptosis Induction (%) |
---|---|---|---|
3-(Morpholinyl) | CDK2/cyclin E | 9.04 | 77 (A549) |
5-Cyanophenyl | ABL | 12.23 | 68 (MCF-7) |
Thiazole hybrid | CDK4/cyclin D1 | 17.45 | 72 (A549) |
Challenges and Future Directions
Despite progress, several hurdles remain:
Emerging strategies include incorporating fluorinated substituents to improve bioavailability and leveraging computational docking to predict binding affinities for ABL and CDKs.
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